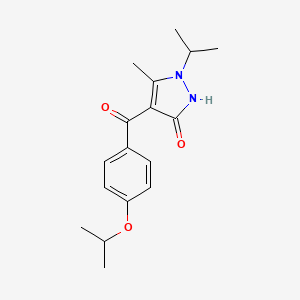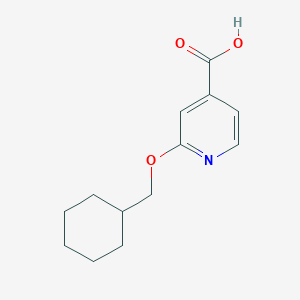
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- is an organic compound that belongs to the class of pyridinecarboxylic acids This compound features a pyridine ring substituted with a carboxylic acid group at the fourth position and a cyclohexylmethoxy group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- typically involves the reaction of 4-pyridinecarboxylic acid with cyclohexylmethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester linkage. The reaction conditions may include:
Temperature: Moderate to high temperatures (e.g., 60-100°C) to promote the reaction.
Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide.
Solvents: Common solvents include dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include:
Continuous flow reactors: To ensure consistent reaction conditions and improved scalability.
Purification steps: Such as recrystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the cyclohexylmethoxy group or the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Including halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield pyridinecarboxylic acid derivatives with additional oxygen-containing functional groups.
Reduction: Can produce alcohol derivatives or other reduced forms of the compound.
Substitution: Results in new compounds with different functional groups replacing the original ones.
科学研究应用
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Altering cellular processes: Such as signal transduction, gene expression, or metabolic pathways.
Inducing specific biological responses: Depending on the context and concentration of the compound.
相似化合物的比较
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-Pyridinecarboxylic acid: Lacks the cyclohexylmethoxy group and may have different chemical and biological properties.
2-Pyridinecarboxylic acid: Has the carboxylic acid group at the second position, leading to different reactivity and applications.
3-Pyridinecarboxylic acid:
属性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
2-(cyclohexylmethoxy)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,15,16) |
InChI 键 |
KEYVYYLBGBZSEF-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)COC2=NC=CC(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


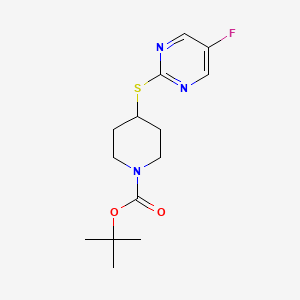
![1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B13975027.png)

![tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate](/img/structure/B13975034.png)
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)
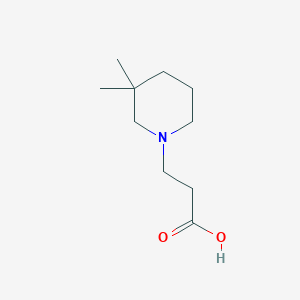
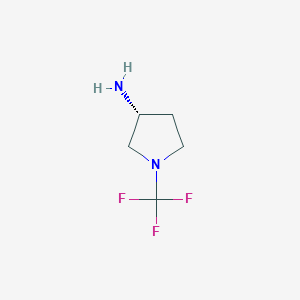
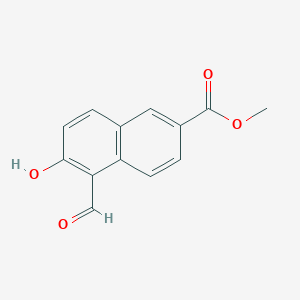
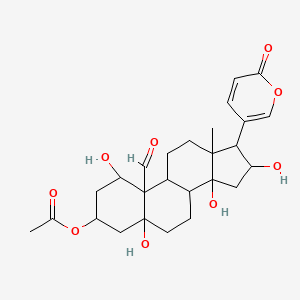

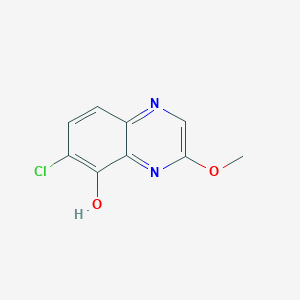

![6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)
